N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a tert-butyl group, a piperidine ring, and a cyclopropanesulfonamide moiety
Properties
IUPAC Name |
N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S2/c1-14(2,3)12-15-16-13(21-12)18-8-4-5-10(9-18)17-22(19,20)11-6-7-11/h10-11,17H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOVNOSRMYSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with tert-butyl isocyanate under acidic conditions to form the 5-tert-butyl-1,3,4-thiadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring to form amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylcarbamoyl chloride
2-Amino-5-tert-butyl-1,3,4-thiadiazole
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
Uniqueness: N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
